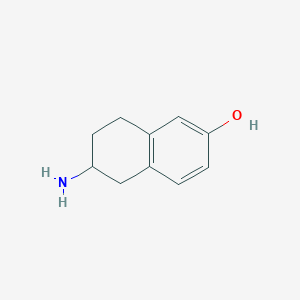

6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL

Description

Historical Context and Emergence of Tetrahydronaphthalene Scaffolds in Bioactive Molecules

The story of the tetrahydronaphthalene scaffold is intrinsically linked to the broader history of naphthalene (B1677914) in medicinal chemistry. Naphthalene, a simple bicyclic aromatic hydrocarbon, has been a fundamental building block for a wide array of bioactive compounds for over a century. nih.gov Its partial hydrogenation to yield tetralin (1,2,3,4-tetrahydronaphthalene) introduced a degree of conformational flexibility that proved to be highly advantageous for designing molecules that could better fit into the binding pockets of proteins. researchgate.net

The exploration of tetralin-based structures in drug discovery gained momentum in the mid-20th century. Early investigations into the structure-activity relationships of various neurotransmitters and their receptor ligands revealed that the tetrahydronaphthalene framework could effectively mimic the spatial arrangement of key pharmacophoric elements. This led to the synthesis and evaluation of numerous tetralin derivatives, laying the groundwork for the development of compounds targeting the central nervous system. The strategic placement of functional groups, such as hydroxyl and amino moieties, on the tetralin ring system was found to be crucial for conferring specific biological activities.

Contemporary Significance of the 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL Core in Medicinal Chemistry Research

In the contemporary landscape of medicinal chemistry, the this compound core, also known by synonyms such as 2-amino-6-hydroxytetralin, stands out as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target. nih.gov The specific arrangement of the amino and hydroxyl groups on the tetrahydronaphthalene ring of this compound has proven to be particularly fruitful for targeting a range of G-protein coupled receptors (GPCRs).

The significance of this core lies in its ability to serve as a template for the design of potent and selective modulators of key neurotransmitter systems. Researchers have extensively explored how modifications to the amino group, the hydroxyl group, and the tetralin ring itself can fine-tune the pharmacological profile of the resulting analogues. This has led to the discovery of compounds with tailored activities, ranging from agonists to antagonists at various receptor subtypes.

Overview of Diverse Research Trajectories and Academic Interest in this compound and its Analogues

The academic and industrial interest in this compound and its derivatives has spawned a multitude of research trajectories. These investigations have primarily focused on elucidating the structure-activity relationships (SAR) of these compounds and exploring their therapeutic potential in various disease areas.

One of the most prominent areas of research has been in the field of neuroscience . Aminotetralin derivatives have been extensively studied as ligands for dopamine (B1211576) and serotonin (B10506) receptors. For instance, quantitative structure-activity relationship (QSAR) studies have shown that a hydroxyl group at the 6-position of the aminotetralin core can increase the inhibitory potency for dopamine uptake. nih.gov Similarly, various aminotetralin derivatives have demonstrated high affinity for different serotonin receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT7. nih.govacs.org This has led to the development of selective agonists and antagonists with potential applications in the treatment of conditions like Parkinson's disease, depression, and anxiety. nih.gov

Another significant research avenue has been the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists . MCHR1 is a GPCR implicated in the regulation of appetite and energy homeostasis, making it an attractive target for the treatment of obesity. The tetrahydronaphthalene scaffold has been successfully employed to design potent and selective MCHR1 antagonists. beilstein-journals.org

Furthermore, the versatility of the tetralin scaffold has been demonstrated in its application to other therapeutic areas, including the development of anticancer agents and calcium channel blockers . acs.orgresearchgate.net The ability of this scaffold to be chemically modified in a systematic manner has allowed for the generation of large libraries of compounds for high-throughput screening and the identification of novel bioactive molecules. nih.gov

The following tables provide a snapshot of the diverse research findings related to this compound and its analogues.

| Compound Name | Target(s) | Reported Activity/Significance |

| This compound | Dopamine and Serotonin Systems | A core scaffold for developing ligands with dopaminergic and serotonergic activity. The position of the amino and hydroxyl groups is critical for receptor interaction. nih.gov |

| 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) | 5-HT1A Receptor | A selective and potent 5-HT1A serotonin agonist, widely used as a research tool to study the function of this receptor. acs.org |

| 5-Hydroxy-2-(dipropylamino)tetralin | Dopamine Receptor | A dopamine receptor agonist whose conformational preferences have been studied to understand the structural requirements for dopaminergic activity. nih.gov |

| Aminotetralin Derivatives | Norepinephrine (B1679862) and Dopamine Transporters | QSAR studies have revealed that specific substitutions on the tetralin ring influence the potency of these compounds as uptake inhibitors for norepinephrine and dopamine. nih.govnih.gov |

| Tetralin Carboxamide Derivatives | Growth Hormone Secretagogue Receptor (GHS-R) | Discovered as potent, selective, and orally bioavailable GHS-R antagonists through rational design and scaffold manipulation. nih.gov |

| Tetralin Amino Imidazoles | γ-Secretase | Developed as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease, demonstrating the scaffold's utility beyond GPCRs. researchgate.net |

| Research Trajectory | Key Findings |

| Dopamine Receptor Modulation | The aminotetralin scaffold is a key component of many dopamine receptor agonists. Studies have shown that the stereochemistry and substitution pattern on the tetralin ring are crucial for affinity and efficacy at D1 and D2-like receptors. C(2)-methylation can abolish dopamine agonist activity, suggesting steric intolerance by the receptor. nih.gov |

| Serotonin Receptor Ligand Design | A wide range of aminotetralin analogues have been synthesized and evaluated for their binding to various serotonin receptor subtypes. These studies have led to the identification of selective agonists and antagonists for receptors such as 5-HT1A, 5-HT1B, and 5-HT7, which are valuable tools for pharmacological research. nih.govacs.org |

| MCHR1 Antagonism for Obesity | The tetrahydronaphthalene framework has been successfully used to develop potent and selective antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), a promising target for anti-obesity drugs. beilstein-journals.org |

| Anticancer Drug Discovery | The tetralin ring is found in the structure of several clinically used anticancer drugs, such as the anthracycline antibiotics. Research is ongoing to develop novel tetralin-based compounds with improved efficacy and reduced toxicity for cancer therapy. acs.org |

| Calcium Channel Blockade | Novel tetrahydronaphthalene derivatives have been identified as potent T/L-type calcium channel blockers, indicating the potential of this scaffold in cardiovascular drug discovery. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9,12H,1,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGFZXONNHGLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524946, DTXSID901253287 | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-6-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70312-01-5, 70312-03-7 | |

| Record name | 6-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70312-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-6-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70312-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-6-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 6 Amino 5,6,7,8 Tetrahydronaphthalen 2 Ol

Established Synthetic Routes to the 6-Amino-5,6,7,8-tetrahydronaphthalene Core Structure

The synthesis of the 6-amino-5,6,7,8-tetrahydronaphthalene scaffold can be approached through several established routes, often involving multi-step sequences.

One common strategy for constructing the tetralone ring system, a precursor to the desired aminotetralin, is through a Friedel-Crafts ring-closure. orgsyn.org This method can start from a substituted β-benzoylpropionic acid. orgsyn.org The process typically involves nitration of the starting material, followed by reduction of the nitro group to an amine. orgsyn.org The amino group is then acetylated for protection, and the ketone carbonyl is reduced. orgsyn.org Subsequent Friedel-Crafts cyclization yields an acetamido-tetralone, which can be hydrolyzed to the corresponding amino-tetralone. orgsyn.org

An alternative approach introduces the ketone carbonyl group into a pre-existing tetralin ring. orgsyn.org This can be achieved by acetylating tetralin to form 6-acetyltetralin, which is then converted to its oxime. orgsyn.org A Beckmann rearrangement of the oxime furnishes 6-acetamidotetralin. orgsyn.org Selective oxidation of this intermediate produces the 6-acetamido-1-tetralone, which upon hydrolysis, gives the aminotetralone. orgsyn.org

A more recent and efficient three-step, one-pot Smiles rearrangement process has also been developed, offering a practical alternative to the more traditional multi-step methods. orgsyn.org Catalytic hydrogenation of the corresponding acetamido-substituted quinolines and isoquinolines, followed by hydrolysis of the acetamide, is another effective method for preparing amino-substituted 5,6,7,8-tetrahydroquinolines and isoquinolines. nih.gov

| Starting Material | Key Transformations | Intermediate | Final Product |

| β-benzoylpropionic acid | Nitration, Reduction, Acetylation, Hydrogenolysis, Friedel-Crafts cyclization, Hydrolysis | 6-acetamido-1-tetralone | 6-amino-1-tetralone orgsyn.org |

| Tetralin | Acetylation, Oximation, Beckmann rearrangement, Selective oxidation, Hydrolysis | 6-acetamido-1-tetralone | 6-amino-1-tetralone orgsyn.org |

| Acetamidoquinolines/isoquinolines | Catalytic hydrogenation, Acetamide hydrolysis | N/A | Amino-substituted 5,6,7,8-tetrahydroquinolines/isoquinolines nih.gov |

The stereochemistry of the 6-amino-5,6,7,8-tetrahydronaphthalen-2-ol is crucial for its biological activity, necessitating stereoselective synthetic methods or the resolution of racemic mixtures. A notable method for enhancing enantiomeric purity involves the recrystallization of a hydrobromide salt of the amine. Starting with a low enantiomeric excess (ee), recrystallization from solvent mixtures like ethanol/ethyl acetate (B1210297) or ethanol/hexane can significantly improve the ee to over 99% after two cycles.

The development of stereoselective routes to related cyclic structures, such as 2,6-trans-tetrahydropyrans, highlights the ongoing research into controlling stereochemistry in cyclic systems. nih.govfigshare.com While not directly applied to this compound in the provided context, these methods, which can involve coupling reactions of hydroxyethyl-tethered cyclopropanols and aldehydes or primary diamine-catalyzed oxa-conjugate additions, demonstrate the potential for developing highly stereoselective syntheses for complex cyclic amines. nih.govfigshare.com

Strategies for Targeted Functionalization of the Amino and Hydroxyl Moieties

The amino and hydroxyl groups of this compound are key handles for targeted functionalization to modulate its properties. These groups can participate in hydrogen bonding and various biochemical reactions. The ability to selectively modify these functional groups is essential for structure-activity relationship (SAR) studies.

Advanced Derivatization Techniques for Analog Generation

The generation of analogs of this compound through derivatization of its amino and hydroxyl groups is a common strategy in drug discovery.

N-Aralkyl substitution of related 2-amino-dihydroxy-1,2,3,4-tetrahydronaphthalenes has been explored to investigate the impact of such modifications on biological activity. nih.gov This involves the introduction of various aralkyl groups onto the amino functionality. nih.gov

While specific examples of modifying the hydroxyl group of this compound were not detailed in the provided search results, general organic chemistry principles allow for its conversion to ethers, esters, or other functional groups to explore the impact of these changes on the molecule's properties.

Ring System Substitutions and Bioisosteric Replacements

The structural framework of this compound, comprising a fused bicyclic system with both aromatic and alicyclic character, offers multiple opportunities for modification to explore structure-activity relationships (SAR). Strategic derivatization through substitution on the existing ring system or complete bioisosteric replacement of the scaffold are key methodologies for optimizing pharmacological profiles.

Ring System Substitutions

Modifications to the tetrahydronaphthalene ring system, particularly on the aromatic portion, have been investigated to understand the influence of substituent placement on biological activity. The position of the hydroxyl group, as well as the introduction of other substituents, can significantly alter receptor affinity and functional efficacy.

A notable area of research has been the exploration of different dihydroxylation patterns on the 2-aminotetralin scaffold. While this compound is a monohydroxylated compound, the investigation of dihydroxy analogs provides critical insight into the pharmacophore requirements at various receptors. For instance, the replacement of the catechol (3,4-dihydroxy) pattern, often associated with dopaminergic activity, with a resorcinol (B1680541) (3,5-dihydroxy) arrangement has been explored. nih.gov This strategic shift in oxygenation was applied to the 2-aminotetralin series, leading to the synthesis of 5,7-dihydroxy-2-aminotetralin. nih.govnih.gov The synthesis of this analog required a non-traditional approach involving the cyclization of 3,5-dimethoxybenzylsuccinic acid derivatives, followed by further modifications of the resulting tetralin ring. nih.govnih.gov

Comparative studies revealed that these resorcinol-derived 2-aminotetralins were less potent as dopaminergic agents when compared to their catechol-derived counterparts, such as the 5,6-dihydroxy and 6,7-dihydroxy isomers. nih.govnih.gov However, some of these 5,7-dihydroxy derivatives demonstrated activity at α- and β1-adrenoceptors. nih.govnih.gov

| Parent Scaffold | Ring Substitution | Resulting Compound Class | Key Research Finding | Reference |

|---|---|---|---|---|

| 2-Aminotetralin | Change from catechol (e.g., 5,6-dihydroxy) to resorcinol (5,7-dihydroxy) pattern | 5,7-Dihydroxy-2-aminotetralin derivatives | The resorcinol-derived isomers were found to be less potent and less active as dopaminergic agents compared to the catechol-derived isomers. nih.govnih.gov | nih.gov, nih.gov |

| 2-Aminotetralin | Introduction of methoxy (B1213986) groups | 2-Amino-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene | A multi-step synthesis was developed for this dimethoxy-substituted analog, highlighting synthetic routes to varied substitution patterns on the aromatic ring. researchgate.net | researchgate.net |

Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modulate the physicochemical properties, potency, selectivity, and metabolic stability of lead compounds. nih.govresearchgate.net This can involve replacing a functional group or an entire molecular scaffold with another that retains similar steric and electronic features necessary for biological activity.

In the context of this compound and its derivatives, bioisosteric strategies have been considered for both the core scaffold and its appended pharmacophoric elements. The 2-aminotetralin framework itself has been employed as a structural mimic for other bicyclic systems, such as the tetrahydroisoquinoline ring, in the design of novel antifungal agents.

More direct examples of bioisosteric replacement have been explored in complex derivatives built upon the 5,6,7,8-tetrahydronaphthalen-2-ol core. In one such study, a series of compounds featuring a 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol (B1589293) scaffold were modified by replacing a terminal phenylpiperazine group with various heterocyclic rings. This investigation led to the identification of highly potent and selective agonists for the dopamine (B1211576) D3 receptor, demonstrating the utility of heterocyclic bioisosteres in fine-tuning receptor selectivity. researchgate.net

Furthermore, advanced and novel bioisosteric replacements for the naphthalene (B1677914) ring itself have been proposed. Research into benzazaborinines as replacements for naphthalene has shown that these boron-containing heterocycles can act as effective bioisosteres. nih.gov In studies on propranolol, a drug that also contains a naphthalene ring system, benzazaborinine analogs exhibited comparable potency and improved physicochemical properties. nih.gov This suggests a potential, albeit underexplored, strategy for modifying the core of this compound to generate novel chemical entities.

| Original Scaffold/Fragment | Bioisosteric Replacement | Compound Context | Key Research Finding | Reference |

|---|---|---|---|---|

| Phenylpiperazine | Various Heterocyclic Rings | Derivatives of 7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | Identified highly potent and selective agonists for the dopamine D3 receptor, showcasing the utility of heterocycles for modulating selectivity. researchgate.net | researchgate.net |

| Naphthalene Ring | Benzazaborinine Ring | Analog of Propranolol (Naphthalene-containing drug) | Benzazaborinine analogs showed comparable potency and bioavailability, suggesting their potential as naphthalene bioisosteres in drug discovery. nih.gov | nih.gov |

| Tetrahydroisoquinoline Ring | 2-Aminotetralin Scaffold | Antifungal Agents | The 2-aminotetralin scaffold was chemically designed to mimic the tetrahydroisoquinoline ring of a lead compound. nih.gov | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

SAR Studies Focused on Dopamine (B1211576) Receptor Interactions (D2/D3)

The aminotetralin core is a well-established template for the development of ligands targeting dopamine D2 and D3 receptors, which are crucial in the treatment of various neurological and psychiatric disorders.

Influence of Linker Length and Piperazine Ring Substituents on Dopamine Receptor Affinity and Selectivity

The exploration of hybrid molecules combining the 2-aminotetralin pharmacophore with an arylpiperazine moiety has revealed the critical role of the linker connecting these two fragments in determining receptor affinity and selectivity. Studies have shown that the length of the methylene (B1212753) chain linker is a key determinant of D2 versus D3 receptor selectivity.

Initial research on a series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins indicated that a four-methylene (butyl) linker resulted in compounds with high potency at both D2 and D3 receptors. However, further investigations revealed that shortening the linker to a two-methylene (ethyl) chain led to a significant increase in selectivity for the D3 receptor, with some compounds exhibiting 50- to 100-fold greater affinity for D3 over D2 receptors. nih.gov This suggests that the shorter linker may facilitate more favorable interactions within the subtly different molecular architecture of the D3 receptor subtype. nih.gov

Substituents on the N-atom of the aminotetralin and the arylpiperazine ring also play a crucial role. For instance, in a series of hybrid piperazine-aminotetralin molecules, compounds with a 2-methylene linker showed high binding activity at the D3 receptor. nih.gov The nature of the substituent on the piperazine's phenyl ring can also modulate affinity and selectivity.

Table 1: Effect of Linker Length on D2 and D3 Receptor Affinity

| Compound | Linker Length (Methylene Units) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3/D2 Selectivity |

|---|---|---|---|---|

| Racemic 15a | 2 | - | High | Selective for D3 |

| Amide Piperazine 10a,b | - | Weak | Weak | - |

| Cyano Compound 8 | - | Modest | Modest | - |

Data derived from a study on hybrid piperazine-aminotetralin molecules. nih.gov

Positional and Chemical Significance of the Phenolic Hydroxyl Group for Receptor Binding

The phenolic hydroxyl (-OH) group on the tetralin ring is a key feature for dopamine receptor interaction. Its position and chemical nature significantly impact binding affinity. Quantitative structure-activity relationship (QSAR) studies on substituted aminotetralin analogues have demonstrated that a hydroxyl group at the 6-position (corresponding to the 2-position in 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol) increases the inhibitory potency for dopamine uptake. nih.gov Conversely, a methoxy (B1213986) group at the 7-position has been shown to decrease this potency. nih.gov

The hydroxyl group is believed to act as a hydrogen bond donor, interacting with a specific site on the receptor. The presence of hydrophilic substituents at the 6- and/or 9-positions of the aminotetralin scaffold generally contributes to increased inhibitory potency for dopamine uptake. nih.gov

Stereochemical Effects on Receptor Binding Affinity and Functional Potency

The stereochemistry of the aminotetralin core is a critical determinant of its activity at dopamine receptors. For many 2-aminotetralin derivatives, the dopamine D2-receptor agonistic activity resides in the S-enantiomer at the nitrogen-bearing carbon (C2). rug.nl In contrast, the opposite absolute configuration at C2 can lead to antagonistic activity. rug.nl

The conformational preferences of the tetralin ring and the orientation of the nitrogen substituent are crucial for D2-receptor agonism. Two key conformational parameters have been identified: the tetralin inversion angle (φ) and the dihedral angle τ(C1, C2, N, N-H or electron pair) (τN). Optimal D2-receptor agonism appears to be associated with φ values around 0° and τN values around 60°. rug.nl The inability of a compound to adopt a low-energy "D2-receptor agonistic conformation" can lead to low D2-affinity. rug.nl

In the context of D3 receptor selectivity, stereochemistry also plays a pivotal role. For certain bitopic agonists, an inversion of the stereochemistry at specific chiral centers can lead to a significant increase in affinity and selectivity for the D3 receptor. nih.gov For example, in one series of compounds, the (2S,5S) conformation of the piperidine-like portion resulted in a privileged architecture with over 1000-fold increased affinity for the D3 receptor compared to its (2R,5S) eutomer. nih.gov

Table 2: Stereochemical Influence on Dopamine Receptor Activity

| Compound Series | Stereochemistry | Receptor Activity |

|---|---|---|

| 2-Aminotetralins | (S)-configuration at C2 | D2-receptor agonism rug.nl |

| 1S,2R-UH-242 | (1S,2R)-configuration | D2-receptor antagonism rug.nl |

| Bitopic Agonists | (2S,5S)-conformation | High D3R affinity and selectivity nih.gov |

Identification of Pharmacophoric Elements Critical for D3 Receptor Selectivity

The development of D3 receptor-selective ligands is a significant goal in drug discovery due to the receptor's role in motivation, cognition, and substance abuse. researchgate.net Pharmacophore modeling has been instrumental in identifying the key structural features necessary for D3 selectivity.

A common pharmacophore model for D3-selective ligands consists of three main components: an aromatic ring as the head group, an apolar linker region, and a heteroaromatic tail. researchgate.net The high homology between D2 and D3 receptors makes achieving selectivity challenging. researchgate.net However, subtle differences in their binding pockets can be exploited.

Structural studies and docking analyses suggest that a putative orthosteric binding site near transmembrane helices (TM) 5 and 6, along with a portion of extracellular loop II (ELII), may contribute to the D3 selectivity of ligands that occupy this region. nih.gov For arylpiperazine-based ligands, the head group is accommodated in this area. nih.gov The development of D3-selective antagonists has been guided by pharmacophore models featuring five or six key interaction points, which can be used to screen large compound libraries for novel scaffolds with desired properties. researchgate.netlongdom.org

SAR Studies Related to Estrogen Receptor Modulation

The aminotetralin scaffold also holds potential for the development of ligands targeting estrogen receptors (ER), which are key in the treatment of hormone-responsive cancers.

Design Principles for Selective Estrogen Receptor Degraders (SERDs) Based on Analogues

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that not only antagonize the estrogen receptor but also induce its degradation. wikipedia.org This dual mechanism of action is particularly beneficial in treating breast cancers that have become resistant to other endocrine therapies. nih.gov

While the clinical SERD fulvestrant (B1683766) is a steroidal compound, there is significant interest in developing orally bioavailable, non-steroidal SERDs. nih.gov The design of these molecules often follows a PROTAC (Proteolysis Targeting Chimera) model, where a ligand that binds to the target protein (in this case, the estrogen receptor) is connected via a linker to a moiety that recruits the cellular protein degradation machinery. nih.gov

Although specific SAR studies for SERDs based directly on the this compound scaffold are not extensively reported in the reviewed literature, the general principles of SERD design can be applied. A successful SERD requires a high-affinity binding core to the estrogen receptor's ligand-binding pocket. nih.gov The nature and length of the linker, as well as the type of "degron" side chain, are critical for inducing effective ER degradation. nih.gov Novel SERDs have been developed using various scaffolds, such as benzothiophenes with a basic amino side arm, which have shown efficacy in preclinical models of endocrine-resistant breast cancer. nih.gov The modular design of PROTAC-type SERDs allows for the diversification of analogues to optimize their pharmacokinetic properties, including oral bioavailability. nih.gov The aminotetralin core, with its established ability to interact with steroid hormone receptors, presents a viable starting point for the design of novel SERDs.

Structural Determinants for ERα Antagonism and Degradation

The potential for this compound to act as an antagonist of Estrogen Receptor α (ERα) and promote its degradation is a subject of significant interest in the context of hormone-dependent breast cancer. nih.govresearchgate.net While direct studies on this specific compound are limited, the SAR of other selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) provides a framework for understanding its potential structural requirements for this activity.

A critical feature for ERα antagonism is the presence of a phenolic hydroxyl group, which can mimic the A-ring of estradiol (B170435) and form a key hydrogen bond with the receptor's ligand-binding domain. nih.gov In this compound, the hydroxyl group at the C2 position of the naphthalene (B1677914) ring system is poised to fulfill this role. The tetrahydronaphthalene scaffold itself provides the necessary hydrophobic core to occupy the ligand-binding pocket.

The positioning of the amino group at C6 is crucial. It is hypothesized that this basic side chain can interact with specific amino acid residues in the ERα ligand-binding pocket, leading to a conformational change that disrupts the binding of coactivator proteins and promotes an antagonistic profile. nih.gov Furthermore, certain side chains on SERDs have been shown to induce a conformational change that exposes degradation motifs on the receptor, leading to its ubiquitination and subsequent proteasomal degradation. The amino group of this compound could potentially play a similar role, contributing to the degradation of ERα.

The stereochemistry at the C6 position is also expected to be a significant determinant of activity. The spatial orientation of the amino group will dictate its ability to form productive interactions within the ligand-binding pocket to elicit an antagonistic and degradative response.

| Structural Feature | Putative Role in ERα Antagonism and Degradation |

| 2-Hydroxyl Group | Mimics the A-ring of estradiol, forming a key hydrogen bond in the ligand-binding pocket. |

| Tetrahydronaphthalene Scaffold | Provides the necessary hydrophobic core for receptor binding. |

| 6-Amino Group | May interact with specific residues to induce an antagonistic conformation and potentially promote receptor degradation. |

| Stereochemistry at C6 | Influences the orientation of the amino group, impacting the potency of antagonism and degradation. |

SAR in the Context of Other Observed Biological Activities (Pre-clinical Investigations)

Beyond its potential as an ERα antagonist, preclinical studies have suggested that this compound and its analogs possess a range of other biological activities. The structural features that underpin these effects are discussed below.

The antimicrobial potential of this compound can be inferred from the SAR of related amino-substituted heterocyclic compounds. The presence of a primary amino group is often associated with antimicrobial activity, as it can interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The lipophilic tetrahydronaphthalene core facilitates the compound's partitioning into the lipid bilayer of the microbial cell membrane.

Studies on other amino derivatives have shown that the nature and position of the amino substituent can significantly impact the spectrum and potency of antimicrobial activity. For instance, in a series of aminoalkyl resveratrol (B1683913) derivatives, the presence and length of an alkyl chain attached to the amino group influenced the activity against different bacterial strains. csic.es While this compound has a primary amino group, derivatization of this group could modulate its antimicrobial profile.

| Structural Feature | Postulated Role in Antimicrobial Efficacy |

| 6-Amino Group | Interacts with microbial cell membranes, leading to disruption. |

| Tetrahydronaphthalene Core | Facilitates partitioning into the microbial cell membrane. |

| 2-Hydroxyl Group | May contribute to the overall electronic properties and potential for hydrogen bonding with microbial targets. |

The anti-inflammatory activity of aminotetralin derivatives has been documented, with the stereochemistry and substitution pattern of the molecule playing a critical role. Research on structurally related 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols has demonstrated that the threo diastereomer exhibits significant anti-inflammatory activity, while the erythro diastereomer is largely inactive. nih.gov This highlights the importance of the relative stereochemistry between the amino and hydroxyl groups for this particular activity.

| Key Structural Aspect | Impact on Anti-inflammatory Activity |

| Relative Stereochemistry of Amino and Hydroxyl Groups | Crucial for activity, with specific diastereomers showing higher potency. nih.gov |

| Amino Group | Likely involved in essential binding interactions with inflammatory targets. |

| Hydroxyl Group | May participate in hydrogen bonding at the active site. |

| Tetrahydronaphthalene Scaffold | Provides the necessary molecular framework and lipophilicity. |

The anticancer potential of this compound is likely derived from a combination of its structural components, which are common to other classes of anticancer agents. The aminotetralin scaffold can be considered a bioisostere of other heterocyclic systems found in numerous anticancer drugs. nih.govresearchgate.netnih.gov

The primary amino group at the C6 position is a key feature. This group can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues on target proteins, such as kinases or other enzymes involved in cell proliferation and survival. The hydroxyl group at the C2 position can act as both a hydrogen bond donor and acceptor, further contributing to binding affinity and specificity.

| Structural Component | Potential Contribution to Anticancer Potency |

| Aminotetralin Scaffold | Acts as a rigid core for presenting key functional groups. |

| 6-Amino Group | Can form ionic and hydrogen bonds with target proteins. |

| 2-Hydroxyl Group | Participates in hydrogen bonding interactions. |

| Aromatic Ring | Can be modified to improve binding affinity and selectivity. |

Pharmacological Characterization and Mechanistic Insights Pre Clinical Research

In Vitro Receptor Binding and Functional Assays

Pre-clinical evaluation of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL and its derivatives has employed a range of in vitro assays to determine binding affinity, functional efficacy, and potential activity at various biological targets.

Quantitative Radioligand Binding Assays for Dopamine (B1211576) Receptor Subtype Characterization (D2, D3)

Radioligand binding assays are a fundamental tool for quantifying the affinity of a compound for a specific receptor. In the context of dopamine D2 and D3 receptors, these assays typically involve the use of a radiolabeled ligand, such as [³H]spiperone, which binds to the receptors with high affinity. The test compound is introduced at various concentrations to compete with the radioligand for binding sites on membranes prepared from cells expressing human D2 or D3 receptors (e.g., HEK-293 cells). researchgate.netacs.orgacs.org The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value, which is then used to calculate the binding affinity constant (Ki). researchgate.net

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

|---|---|---|

| (R)-D-315 | 14.0 | 2.5 |

Evaluation of Agonist Efficacy via GTPγS Binding Assays at Dopamine Receptors

To determine whether a compound acts as an agonist, antagonist, or partial agonist, functional assays are employed. The [³⁵S]GTPγS binding assay is a widely used method to measure the functional consequence of ligand binding to a G protein-coupled receptor (GPCR), such as the D2 and D3 dopamine receptors. acs.orgnih.gov These receptors couple to inhibitory G proteins (Gi/o). physiology.org Agonist binding induces a conformational change in the receptor, which promotes the exchange of GDP for GTP on the Gα subunit, leading to G protein activation. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. An increase in [³⁵S]GTPγS binding in the presence of a test compound indicates agonist activity. The potency (EC50) and maximal effect (Emax) relative to a known full agonist like dopamine can be determined. scispace.com

Functional efficacy data specifically for this compound were not found in the reviewed literature. Studies on its more complex derivatives, however, consistently demonstrate partial to full agonist characteristics at D2 and D3 receptors. researchgate.netacs.org

| Compound | D2 Receptor EC50 (nM) | D3 Receptor EC50 (nM) | D2/D3 Selectivity Ratio (EC50) |

|---|---|---|---|

| (-)-34 | 19.8 | 0.08 | 248 |

Cellular Assays for Estrogen Receptor Modulation and Degradation

The investigation of compounds for their effects on the estrogen receptor (ER) is critical in oncology research, particularly for ER-positive breast cancers. acs.org Cellular assays are used to identify selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). nih.gov Key techniques include Western blot analyses to directly measure the levels of ERα protein within cancer cell lines (e.g., MCF-7) after treatment with a compound. A reduction in ERα protein levels indicates degradation. aacrjournals.org Furthermore, quantitative reverse transcription PCR (qRT-PCR) can be used to measure the expression of ER-regulated genes, such as the progesterone receptor (PGR), to assess the functional antagonism of ER-mediated signaling. aacrjournals.org

While complex molecules incorporating the tetrahydronaphthalen-2-ol scaffold have been developed as SERDs, no studies were identified that specifically evaluated this compound for its ability to modulate or degrade estrogen receptors. aacrjournals.org

Assessment of Enzyme Inhibitory Activities (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. d-nb.info Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. explorationpub.com In vitro assessment of AChE inhibitory activity typically involves measuring the rate of substrate hydrolysis by the enzyme in the presence and absence of a test compound. From this, the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—can be calculated. d-nb.infoscielo.br A literature review did not yield any studies that assessed the acetylcholinesterase inhibitory activity of this compound.

Molecular Mechanisms of Action (Hypothesized and Investigated Pathways)

Elucidation of Receptor Agonism and Antagonism Pathways at Dopamine Receptors

Based on its chemical structure as a primary aminotetralin derivative, this compound is hypothesized to act as an agonist at D2-like dopamine receptors (D2, D3). The canonical signaling pathway for these receptors involves coupling to Gi/o proteins. physiology.org Receptor activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). physiology.org This pathway ultimately modulates the activity of downstream effectors like protein kinase A and influences neuronal excitability, often through the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. physiology.org

Molecular modeling and site-directed mutagenesis studies on related aminotetralin-based agonists binding to the D3 receptor have elucidated key interaction points within the receptor's transmembrane (TM) domains:

Anionic Center : The protonated primary amino group of the compound is predicted to form a crucial salt bridge with a highly conserved aspartic acid residue in TM3 (Asp110). This interaction is considered essential for anchoring the ligand in the binding pocket. nih.gov

Hydrogen Bonding : The hydroxyl group on the aromatic ring is capable of forming a hydrogen bond with a serine residue in TM5 (Ser192), which is important for high-affinity binding and agonist activity. nih.gov

Aromatic Stacking : The aromatic ring of the tetralin core can engage in favorable pi-stacking interactions with aromatic residues in the binding pocket, such as a histidine in TM6 (His349), which helps to stabilize the ligand-receptor complex. nih.gov

These interactions are thought to stabilize the receptor in an active conformation, triggering the G protein activation cascade. While this mechanism is well-established for the structural class, its confirmation for this compound specifically would require direct experimental validation through functional assays.

Exploration of Compound Interactions with Intracellular Signaling Cascades

Currently, there is no publicly available research detailing the interactions of this compound with specific intracellular signaling cascades. Investigations into how this compound might modulate pathways such as the MAPK/ERK, PI3K/Akt, or JAK/STAT signaling systems have not been reported in the scientific literature. Consequently, its potential to influence downstream cellular processes through these cascades is unknown.

Investigation of Direct or Indirect Modulation of Protein-Protein Interactions

There is a lack of specific studies investigating the direct or indirect effects of this compound on protein-protein interactions (PPIs). Research has not yet explored whether this compound can act as an inhibitor or a stabilizer of therapeutically relevant PPIs, which are crucial in a multitude of cellular functions and disease processes.

Pre-clinical Pharmacological Responses in Model Systems (Mechanistic Studies)

Detailed mechanistic studies in pre-clinical models to determine the pharmacological responses to this compound are not available in the current body of scientific literature.

Assessment of Neuroactive Properties in in vitro and ex vivo Models

No specific data from in vitro or ex vivo models assessing the neuroactive properties of this compound could be retrieved. There are no published findings on its activity at neuronal receptors, ion channels, or its effects on neurotransmitter systems.

Evaluation of Antimicrobial Activity Against Specific Pathogens in Laboratory Settings

There are no published studies evaluating the antimicrobial activity of this compound against specific pathogens. Its potential efficacy as an antibacterial or antifungal agent has not been documented.

Investigation of Anti-inflammatory Responses in Cellular or Tissue Culture Models

No research is currently available that investigates the anti-inflammatory responses of this compound in cellular or tissue culture models. Its ability to modulate inflammatory pathways, such as the production of cytokines or the activity of inflammatory enzymes, remains uncharacterized.

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and understanding the structural features essential for their function. nih.gov

To understand the structural requirements for the affinity and selectivity of dopaminergic ligands related to 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL, both 2D and 3D-QSAR models have been developed. nih.govresearchgate.net These models are particularly focused on differentiating between dopamine (B1211576) D2 and D3 receptor subtypes, which is crucial for developing targeted therapeutics with fewer side effects. nih.gov

3D-QSAR studies, employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on series of structurally related D2 and D3 ligands. nih.gov In these studies, a dataset of molecules is aligned based on a template compound, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are correlated with their biological activities. nih.gov For instance, in a study of 45 dopaminergic ligands, models were constructed to predict both D2 receptor affinity and D3/D2 selectivity. nih.gov The development of these models helps to identify key structural features, such as the presence of a carbonyl group attached to a piperazine ring or a hydrophobic biphenyl ring, that are critical for achieving high selectivity for the D3 receptor over the D2 receptor. nih.gov

Machine learning and deep learning-based QSAR models have also been constructed to predict the binding affinity of compounds at D2 and D3 receptors, as well as their selectivity for D3. chemrxiv.org These advanced models can capture complex, nonlinear relationships between a ligand's structure and its biological activity, offering a powerful tool for virtual screening and rational drug design. chemrxiv.org

The reliability and predictive capability of QSAR models are assessed through rigorous statistical validation. nih.gov Key statistical metrics include the cross-validated correlation coefficient (q² or r²cv) and the predictive correlation coefficient (r²pred). nih.gov A high q² value (typically > 0.5) indicates good internal predictive ability (robustness) of the model, while a high r²pred value signifies strong external predictive power for new, untested compounds. nih.govnih.gov

In 3D-QSAR studies on dopamine D2/D3 ligands, CoMFA and CoMSIA models have demonstrated strong statistical significance. nih.gov For example, models for D2 affinity and D3/D2 selectivity have achieved r²cv values as high as 0.71 and 0.79, respectively. nih.gov The corresponding predictive r² values for these models were also high, reaching up to 0.92, indicating excellent predictive performance. nih.gov Such robust statistical validation is crucial to ensure that the QSAR models are reliable tools for guiding the design of new compounds. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. mtak.hu This technique is essential for understanding the structural basis of ligand-receptor interactions at an atomic level. mtak.hu

Molecular docking simulations have been extensively used to explore the binding modes of ligands within the binding pockets of dopamine receptors. mdpi.comnih.gov The dopamine receptor family, which includes five subtypes (D1-D5), belongs to the G-protein coupled receptor (GPCR) superfamily. nih.govmdpi.com The binding site, often referred to as the orthosteric binding pocket (OBP), is located within the transmembrane (TM) helices of the receptor. researchgate.net

Simulations show that ligands like this compound typically orient themselves within this pocket to maximize favorable interactions with key amino acid residues. nih.gov The protonated amine group of the ligand, a common feature in dopaminergic compounds, forms a crucial electrostatic interaction, while the aromatic rings engage in hydrophobic and π-stacking interactions. nih.govresearchgate.net The specific conformation adopted by the ligand is critical for its affinity and whether it acts as an agonist or an antagonist. nih.gov

Detailed analysis of docking poses has revealed a consistent pattern of interactions between dopaminergic ligands and specific residues within the receptor binding site. nih.govmdpi.com Several key "microdomains" are responsible for ligand recognition, binding, and receptor activation. nih.gov

Aspartate (Asp) in TM3: A highly conserved aspartic acid residue (Asp3.32) in the third transmembrane helix is considered a primary anchor point. nih.govmdpi.com It forms a strong ionic bond or salt bridge with the positively charged nitrogen atom present in most dopamine receptor ligands. mdpi.com

Serine Microdomain in TM5: A cluster of serine residues in the fifth transmembrane helix (Ser5.42, Ser5.43, Ser5.46) is important for orienting the ligand within the binding pocket, particularly for those with catechol or hydroxyl groups, through the formation of hydrogen bonds. nih.govmdpi.com

Aromatic Microdomain in TM6: An aromatic network of residues, including Phenylalanine (Phe6.51, Phe6.52) and Tryptophan (Trp6.48), creates a hydrophobic pocket that interacts with the aromatic portions of the ligand via π-stacking and van der Waals forces. nih.govmdpi.com These interactions are believed to be crucial for triggering the conformational change that leads to receptor activation. nih.gov

Hydrophobic Network (TM2-TM3-TM7): Residues from transmembrane helices 2, 3, and 7 form a broader hydrophobic network that further stabilizes the ligand in the binding pocket. researchgate.net

| Residue/Domain | Location | Interaction Type | Role in Binding | Reference |

|---|---|---|---|---|

| Aspartate (Asp3.32) | TM3 | Ionic Bond / Salt Bridge | Primary anchor for the ligand's protonated amine. | mdpi.com |

| Serine Microdomain (Ser5.42, Ser5.43, Ser5.46) | TM5 | Hydrogen Bonding | Orients hydroxyl groups of the ligand, enhances affinity. | nih.gov |

| Aromatic Microdomain (Trp6.48, Phe6.51, Phe6.52) | TM6 | π-Stacking / Hydrophobic | Interacts with aromatic rings of the ligand; involved in receptor activation. | nih.gov |

| Methionine | - | Hydrophobic | Contributes to the overall hydrophobic pocket. | mdpi.com |

In addition to dopamine receptors, computational methods have been used to investigate the potential interactions of various ligands with estrogen receptors (ERs), primarily the ERα and ERβ subtypes. mdpi.comnih.gov Molecular docking simulations are employed to predict how a compound might bind within the ligand-binding domain (LBD) of the estrogen receptor. mdpi.comnih.gov

The ER LBD is a predominantly hydrophobic cavity. mdpi.com Docking studies reveal that successful binding requires a ligand to have specific structural features, such as terminal aromatic rings with hydroxyl groups, that can mimic the natural ligand, 17β-estradiol. nih.gov These hydroxyl groups typically form crucial hydrogen bonds with key residues at either end of the binding pocket, such as Glutamate (Glu353) and Arginine (Arg394) in ERα. mdpi.com The core of the ligand engages in extensive hydrophobic interactions with residues like Leucine and Methionine. mdpi.com By performing docking simulations for compounds like this compound, researchers can predict their binding affinity and orientation, providing insights into whether they might act as agonists or antagonists at estrogen receptors. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations in the Study of this compound

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic nature of ligand-receptor interactions at an atomic level. For this compound, a compound with significant affinity for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin (B10506) receptors, MD simulations provide crucial insights into its binding mechanisms, conformational flexibility, and the determinants of its receptor selectivity. These computational studies allow for the visualization of the molecule's behavior within the receptor's binding pocket over time, offering a deeper understanding that complements static experimental data.

Investigation of Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Sulfur-π interactions)

The affinity and efficacy of this compound are largely determined by a network of specific intermolecular interactions with receptor residues. MD simulations allow for a detailed investigation of these interactions and their temporal evolution.

Hydrogen Bonding: A crucial interaction for aminergic GPCR ligands is the formation of a salt bridge or a strong hydrogen bond between the protonated amine of the ligand and a conserved aspartate residue in transmembrane helix 3 (TM3), often denoted as D3.32. nih.gov In MD simulations of related 2-aminotetralin compounds, the distance between the ligand's amino group and D3.32 is consistently monitored. nih.gov A persistent and short distance (typically under 3.5 Å) throughout the simulation is indicative of a stable and critical interaction for ligand binding. nih.gov The hydroxyl group on the aromatic ring of this compound can also participate in hydrogen bonding with serine residues often found in transmembrane helix 5 (TM5), further anchoring the ligand in the binding pocket.

While sulfur-π interactions are less commonly highlighted for this specific compound due to the absence of sulfur, the principles of investigating specific non-covalent interactions through MD simulations remain the same. The focus would be on quantifying the occupancy and geometry of hydrogen bonds and various aromatic interactions over the course of the simulation.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Receptor Residues | Typical Distance (Å) in MD Simulations |

|---|---|---|---|

| Hydrogen Bond / Salt Bridge | Protonated Amino Group | Aspartate (e.g., D3.32) | < 3.5 |

| Hydrogen Bond | Hydroxyl Group | Serine, Threonine, Tyrosine | < 3.5 |

| π-π Stacking | Naphthalene (B1677914) Ring | Phenylalanine, Tyrosine, Tryptophan | 3.5 - 5.0 |

| Cation-π Interaction | Protonated Amino Group / Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan | < 5.0 |

Understanding Receptor Selectivity from Dynamic Interaction Profiles

This compound and its analogs often exhibit varying affinities for different receptor subtypes (e.g., dopamine D1 vs. D2, or various serotonin receptor subtypes). MD simulations are instrumental in elucidating the structural and dynamic basis for this selectivity. By comparing the dynamic interaction profiles of the ligand with different receptor subtypes, researchers can identify subtle differences in the binding pocket that are exploited by the ligand.

For example, MD simulations of 2-aminotetralin derivatives at 5-HT1A, 5-HT1B, and 5-HT1D receptors have shown that while the primary interaction with D3.32 is conserved, the interactions with residues in other transmembrane helices, such as TM5 and TM7, can differ significantly. nih.gov These differences in the "secondary" interaction network can lead to variations in binding affinity and functional activity.

The dynamic interaction profile can be summarized in a "fingerprint" plot, which shows the interactions that are formed and broken over the simulation trajectory. By comparing these fingerprints across different receptor subtypes, specific residues that are key to selective binding can be identified. For instance, a ligand might form a transient but frequently occurring hydrogen bond with a specific residue in one receptor subtype that is absent in another, thereby conferring selectivity.

| Receptor Subtype | Key Differentiating Residues in MD Simulations | Nature of Differential Interaction | Implication for Selectivity |

|---|---|---|---|

| Serotonin 5-HT1A | Residues in TM5 (e.g., Ser199) | Stable hydrogen bonding with the ligand's hydroxyl group. | Higher affinity and/or efficacy at 5-HT1A. |

| Serotonin 5-HT1B/1D | Residues in TM7 (e.g., Asn335) | Altered side-chain orientation affecting the shape of the binding pocket. | Steric hindrance or less favorable hydrophobic contacts, leading to lower affinity. |

| Dopamine D2 | Residues in Extracellular Loop 2 (EL2) | Conformational flexibility of the loop can "cap" the binding pocket, influencing ligand dissociation rates. | Slower off-rates can contribute to higher functional potency. |

Research Directions and Prospective Applications Academic Perspectives

Continued Development of Advanced Therapeutic Agents for Neurodegenerative Disorders

The aminotetralin scaffold is a well-established pharmacophore in the design of centrally active agents. The inherent ability of this structure to be modified allows for the fine-tuning of receptor affinity and selectivity, making it a valuable starting point for creating novel drugs targeting complex neurological diseases.

Optimization of Dopamine (B1211576) Receptor Agonists for Parkinson's Disease Research

The core structure of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is closely related to known dopaminergic agents. The design of new dopamine agonists is a key strategy in treating Parkinson's disease, aiming to supplement the depleted dopamine levels in the brain. nih.gov While current treatments can lose efficacy and induce side effects over time, new agonists are being developed to offer more sustained clinical benefits. nih.gov

Research on the structurally similar compound 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene ([3H]ADTN) has demonstrated that this scaffold binds to dopaminergic sites in the brain. nih.govosti.gov Specifically, [3H]ADTN was found to label two distinct dopaminergic binding sites in the striatum of rat, calf, and human brains, one with high affinity for neuroleptics and another with low affinity. nih.govosti.gov This dual binding capability underscores the potential of the aminotetralin framework as a basis for developing agonists with tailored receptor interaction profiles. The optimization of substituents on the aromatic ring and the amino group of the this compound scaffold could lead to next-generation dopamine receptor agonists with improved selectivity and efficacy for Parkinson's disease research. biorxiv.org

Table 1: Dopaminergic Site Binding of [3H]ADTN in Calf Striatum

| Binding Site | Neuroleptic Affinity | Density (fmol/mg protein) | Reference |

|---|---|---|---|

| D3-like Site | Low | 170 | osti.gov |

| Neuroleptic High-Affinity Site | High | 50 | osti.gov |

Exploration of Neuroprotective Mechanisms and Compound Scaffolds

Beyond symptomatic treatment, there is a significant academic interest in developing agents that offer neuroprotection by preventing or slowing neuronal death. nih.govmdpi.com Bioactive compounds are sought for their ability to modulate processes like oxidative stress, neuroinflammation, and apoptosis. nih.govmdpi.com The aminotetralin scaffold is being explored for such neuroprotective properties. For instance, derivatives of 5-amino-5,6,7,8-tetrahydroquinolinones, which share a similar bicyclic core, were designed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov

The this compound structure serves as a valuable scaffold for building compounds that could protect neurons. nih.gov Its phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties, while the amino group provides a site for modifications to modulate interactions with various biological targets. Research into the neuroprotective effects of related compounds, such as sertraline, has shown that they can increase the survival of neuroblastoma cells under stress, suggesting a potential class effect that could be explored with novel aminotetralin derivatives. researchgate.netomicsonline.org

Advancements in Oncology Research Through Estrogen Receptor Modulators

In oncology, particularly for hormone-responsive cancers like ER-positive breast cancer, the modulation of estrogen receptors (ER) is a cornerstone of therapy. nih.gov Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are classes of drugs that interact with ERs to produce tissue-specific antagonist or agonist effects. nih.govwikipedia.org

The core structure of this compound includes a naphthalene-based ring system, a feature present in some SERMs. nih.gov This makes the compound a candidate for derivatization to create novel ER modulators. The development of new SERDs is particularly crucial for treating breast cancers that have become resistant to initial endocrine therapies. nih.govsurvivornet.com These agents work by binding to and promoting the degradation of the estrogen receptor. wikipedia.org The phenolic hydroxyl group on the tetralin ring is a key feature, mimicking the phenol (B47542) in estradiol (B170435) and enabling binding to the estrogen receptor. nih.gov Future research could focus on attaching different side chains to the amino group of this compound to optimize its interaction with the ER and enhance its potential as an antagonist or degrader for cancer therapy.

Identification and Optimization of Antimicrobial and Anti-inflammatory Lead Compounds

The search for new antimicrobial and anti-inflammatory agents is driven by the rise of drug-resistant pathogens and the need for safer, more effective treatments for inflammatory conditions. The versatile structure of this compound makes it a promising scaffold for lead compound discovery in these areas.

While direct studies on the antimicrobial properties of this specific compound are limited, the development of derivatives from related scaffolds has shown promise. The combination of different pharmacophores, such as quinoline (B57606) and thiazole, into a single molecule has yielded compounds with significant antibacterial and antifungal activity. nih.gov The amino and hydroxyl groups on the this compound backbone provide reactive sites for synthesizing new derivatives that could be screened for antimicrobial efficacy against a range of pathogens. mdpi.comnih.govmdpi.com

In the realm of anti-inflammatory research, a study on a series of 6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ols, which are structurally very similar to this compound, demonstrated significant anti-inflammatory activity. nih.gov The activity was highly dependent on the stereochemistry of the amino alcohol group, with the threo diastereomer showing notable efficacy while the erythro diastereomer was inactive. nih.gov This highlights the importance of stereochemical control in the synthesis of future derivatives.

Table 2: Anti-inflammatory Activity of Related Benzocycloheptene Analogs

| Stereochemistry | Anti-inflammatory Activity (RPAR Assay) | Key Finding | Reference |

|---|---|---|---|

| threo-diastereomer | Active | Activity is dependent on stereochemistry. | nih.gov |

| erythro-diastereomer | Inactive | Stereochemistry is crucial for biological effect. | nih.gov |

*RPAR: Reverse Passive Arthus Reaction

Integration of Novel Synthetic Methodologies and Advanced Computational Design in Future Research

The advancement of medicinal chemistry relies heavily on the parallel development of innovative synthetic techniques and powerful computational tools. For a scaffold like this compound, these methodologies are essential for exploring its full therapeutic potential.

Modern synthetic methods, such as microwave-assisted synthesis, offer rapid and efficient ways to create libraries of derivatives. beilstein-journals.org Techniques like catalytic hydrogenation are employed for the synthesis of related tetrahydroquinoline structures, which could be adapted for the synthesis of aminotetralin analogs. rsc.org These methods allow chemists to systematically modify the core structure to investigate structure-activity relationships (SAR).

Concurrently, computer-aided drug design (CADD) has become an indispensable part of the drug discovery process. nih.govbeilstein-journals.orgmdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling allow researchers to predict how derivatives of this compound might bind to target proteins like dopamine receptors or estrogen receptors. stmjournals.inresearchgate.net By simulating these interactions, computational models can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nih.gov The integration of these computational predictions with advanced synthetic strategies will accelerate the identification of potent and selective lead compounds derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Amino-5,6,7,8-tetrahydronaphthalen-2-OL, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of substituted naphthols or reductive amination of ketone intermediates. Optimization involves adjusting solvent systems (e.g., ethanol or THF), temperature (60–80°C), and catalysts (e.g., palladium on carbon or Raney nickel). Reaction monitoring via TLC or HPLC ensures intermediate stability. For derivatives, substituent positioning on the aromatic ring significantly impacts yield due to steric and electronic effects .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm hydrogenation and amine positioning.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection (λ = 280 nm) to assess purity (>98%).

- X-ray crystallography for resolving stereochemical ambiguities in derivatives. Computational tools like ACD/Labs Percepta can predict physicochemical properties and validate experimental data .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as Category 4 acute toxicity (oral) and causes skin/eye irritation. Implement:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).

- Storage : Store in airtight containers at -20°C in darkness to prevent degradation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the dopamine receptor agonist activity of this compound derivatives?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-SCH23390 for D1 receptors) in striatal membrane preparations. Measure displacement IC₅₀ values.

- Functional Assays : cAMP accumulation assays in HEK293 cells expressing human dopamine receptors.

- Cross-Reactivity : Test against TAAR1 (Trace Amine-Associated Receptor 1) due to structural similarity to known modulators .

Q. What computational approaches are utilized to predict the physicochemical properties and receptor binding affinities of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of dopamine agonists to predict logP, pKa, and BBB permeability.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with D1/D2 receptor crystal structures (PDB IDs: 7LIA, 6CM4).

- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks .

Q. How can discrepancies in biological activity data between different studies on this compound be systematically addressed?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time.

- Meta-Analysis : Compare EC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Structural Validation : Confirm stereochemistry via chiral HPLC or circular dichroism, as racemic mixtures may show conflicting activity .

Q. What strategies are employed to modify the core structure of this compound to enhance its blood-brain barrier (BBB) permeability for CNS applications?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce halogen substituents (e.g., -F, -Cl) to optimize logP (target range: 2–3).

- Pro-Drug Design : Synthesize ester or amide derivatives to improve passive diffusion.

- P-Glycoprotein Inhibition : Co-administer with inhibitors (e.g., verapamil) to reduce efflux. In silico BBB penetration models (e.g., BBB Predictor) guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.